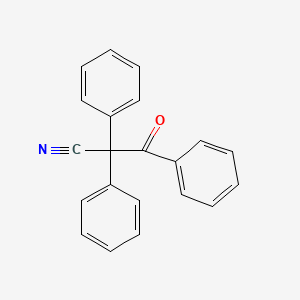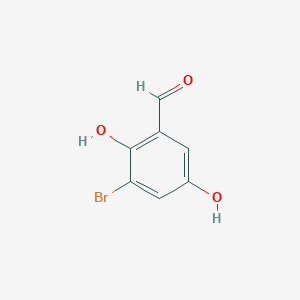
3-Bromo-2,5-dihydroxybenzaldehyde
概要
説明
3-Bromo-2,5-dihydroxybenzaldehyde: is an organic compound with the molecular formula C7H5BrO3 It is a brominated derivative of dihydroxybenzaldehyde, characterized by the presence of bromine and hydroxyl groups on a benzene ring
作用機序
Target of Action
3-Bromo-2,5-dihydroxybenzaldehyde (3-BDB) is a natural bromophenol found in seaweeds . It primarily targets human keratinocytes , which are the major cell type in the outermost layer of the skin . These cells play a crucial role in providing a barrier against environmental damage such as ultraviolet radiation and air pollutants .
Mode of Action
3-BDB interacts with its targets by exerting antioxidant effects . It has been shown to ameliorate reactive oxygen species (ROS) generation, mitochondrial dysfunction, and DNA damage induced by particulate matter 2.5 (PM2.5) . Furthermore, it reverses PM2.5-induced cell cycle arrest and apoptosis, reduces cellular inflammation, and mitigates cellular senescence .
Biochemical Pathways
The compound affects several biochemical pathways. It activates the NF-E2-related factor 2 (Nrf2) and promotes its localization into the nucleus by phosphorylating its upstream signaling proteins, extracellular signal–regulated kinase and protein kinase B . This leads to an increase in the production of reduced glutathione, establishing cellular protection against oxidative stress via an Nrf2-mediated pathway . Moreover, the mitogen-activated protein kinase signaling pathway and activator protein 1 activated by PM2.5 are inhibited by 3-BDB .
Pharmacokinetics
Its ability to exert effects on keratinocytes suggests that it may have suitable absorption, distribution, metabolism, and excretion (adme) properties for interaction with skin cells .
Result of Action
The action of 3-BDB results in a range of molecular and cellular effects. It enhances the level of reduced glutathione in human keratinocytes , protects these cells from oxidative stress , and suppresses skin damage induced by PM2.5 . It also increases the protein and mRNA levels of glutathione synthesizing enzymes .
Action Environment
Environmental factors such as the presence of particulate matter (PM2.5) and ultraviolet radiation can influence the action, efficacy, and stability of 3-BDB . The compound has been shown to protect keratinocytes from damages induced by these environmental stressors .
生化学分析
Biochemical Properties
3-Bromo-2,5-dihydroxybenzaldehyde plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been shown to interact with glutathione synthesizing enzymes, enhancing the production of reduced glutathione in human keratinocytes . This interaction is crucial for cellular protection against oxidative stress. Additionally, this compound activates NF-E2-related factor 2 (Nrf2) and promotes its localization into the nucleus by phosphorylating its upstream signaling proteins, extracellular signal-regulated kinase, and protein kinase B .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. In human keratinocytes, it enhances the level of reduced glutathione via the Nrf2-mediated pathway, providing protection against oxidative stress . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to protect skin cells from oxidative damage induced by UVB radiation and particulate matter 2.5 (PM 2.5) by mitigating reactive oxygen species (ROS) generation, lipid peroxidation, mitochondrial dysfunction, DNA damage, and cellular senescence .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates Nrf2, leading to its translocation into the nucleus where it binds to antioxidant response elements (ARE) in the DNA, promoting the expression of antioxidant genes . This activation results in increased production of antioxidant enzymes such as heme oxygenase-1 (HO-1) and glutathione synthetase, which help in reducing oxidative stress . Additionally, this compound has been shown to inhibit the activation of mitogen-activated protein kinase (MAPK) signaling pathways, thereby reducing inflammation and cellular damage .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed to change over time in laboratory settings. Studies have shown that its antioxidant effects are sustained over a period of 24 hours, with increased levels of HO-1 and Nrf2 observed in treated cells . The compound’s stability and degradation have also been studied, indicating that it remains stable under normal laboratory conditions and continues to exert its protective effects over time . Long-term studies have demonstrated that this compound can provide sustained protection against oxidative stress and cellular damage in both in vitro and in vivo models .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that it provides dose-dependent protection against myocardial ischemia and reperfusion injury, with higher doses resulting in greater protective effects . At very high doses, there may be potential toxic or adverse effects, although these have not been extensively studied . It is important to determine the optimal dosage to maximize the compound’s beneficial effects while minimizing any potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative stress and inflammation. It interacts with enzymes such as glutathione synthetase and heme oxygenase-1, which play key roles in the detoxification of ROS and the maintenance of cellular redox balance . The compound also affects metabolic flux by enhancing the activity of mitochondrial antioxidant enzymes, including IDH2, GSH-Px, and SOD2, thereby reducing oxidative damage and improving mitochondrial function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. It has been shown to localize in the cytoplasm and nucleus of treated cells, where it exerts its protective effects . The compound’s distribution is influenced by its interactions with cellular transport mechanisms, which facilitate its uptake and accumulation in specific cellular compartments .
Subcellular Localization
This compound is primarily localized in the cytoplasm and nucleus of cells. Its subcellular localization is crucial for its activity, as it needs to reach the nucleus to activate Nrf2 and promote the expression of antioxidant genes . The compound’s localization is facilitated by its ability to interact with specific targeting signals and post-translational modifications that direct it to these compartments . This localization is essential for its role in protecting cells from oxidative stress and maintaining cellular homeostasis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,5-dihydroxybenzaldehyde typically involves the bromination of 2,5-dihydroxybenzaldehyde. One common method includes the use of bromine (Br2) in an organic solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process must be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product .
化学反応の分析
Types of Reactions: 3-Bromo-2,5-dihydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.
Major Products:
Oxidation: 3-Bromo-2,5-dihydroxybenzoic acid.
Reduction: 3-Bromo-2,5-dihydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Bromo-2,5-dihydroxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential antimicrobial and antioxidant properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
類似化合物との比較
3-Bromo-4,5-dihydroxybenzaldehyde: Another brominated dihydroxybenzaldehyde with similar antioxidant and anti-inflammatory properties.
2,5-Dihydroxybenzaldehyde: The non-brominated parent compound, which lacks the enhanced reactivity and biological activity conferred by the bromine atom.
Uniqueness: 3-Bromo-2,5-dihydroxybenzaldehyde is unique due to the presence of both bromine and hydroxyl groups, which contribute to its distinct chemical reactivity and biological activities. The bromine atom enhances its electrophilicity, making it more reactive in substitution reactions, while the hydroxyl groups provide additional sites for hydrogen bonding and interaction with biological targets .
特性
IUPAC Name |
3-bromo-2,5-dihydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO3/c8-6-2-5(10)1-4(3-9)7(6)11/h1-3,10-11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZWBCVHXZRSHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methylimidazo[1,2-a]pyrimidine](/img/structure/B3261007.png)
![2-(4-bromophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid](/img/structure/B3261010.png)

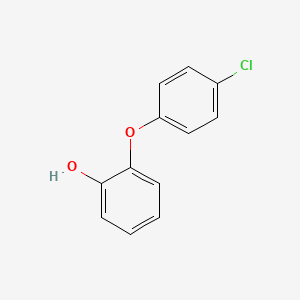
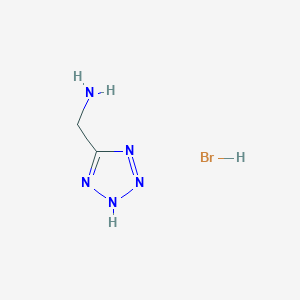
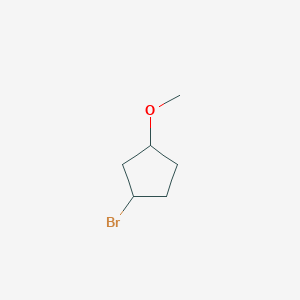
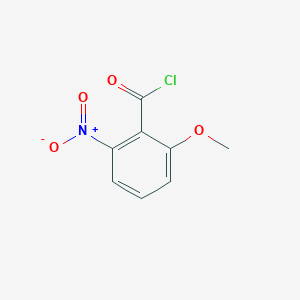
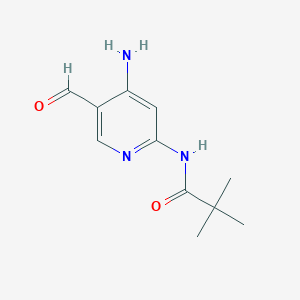
![[4-Methoxy-3-(methoxymethyl)phenyl]boronic acid](/img/structure/B3261065.png)
![Spiro[cycloheptane-1,9'-fluorene]](/img/structure/B3261071.png)
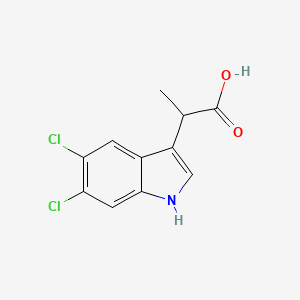
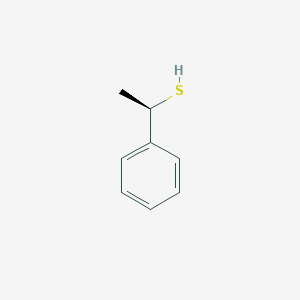
![1,2,4,4a,5,6-Hexahydro-pyrazino[1,2-a]quinoxaline-3-carboxylic acid tert-butyl ester](/img/structure/B3261091.png)
